![molecular formula C16H15ClN2O B370746 2-[(4-クロロフェノキシ)メチル]-1-エチルベンゾイミダゾール CAS No. 433329-44-3](/img/structure/B370746.png)
2-[(4-クロロフェノキシ)メチル]-1-エチルベンゾイミダゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring substituted with an ethyl group and a chlorophenoxy methyl group
科学的研究の応用
2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
Target of Action
Similar compounds such as 2,4-dichlorophenoxyacetic acid (2,4-d) and benzimidazole derivatives have been reported to interact with various cellular targets
Mode of Action
For instance, 2,4-D, a similar compound, is known to induce uncontrolled growth in susceptible plants . Benzimidazole derivatives have shown antiproliferative activity against various cancer cell lines .
Biochemical Pathways
For example, 2,4-D affects the auxin signaling pathway in plants, leading to uncontrolled growth . Benzimidazole derivatives have been reported to interfere with cell proliferation pathways in cancer cells .
Pharmacokinetics
Benzamide derivatives, which are structurally similar, have been reported to exhibit good pharmacokinetic profiles .
Result of Action
For example, 2,4-D causes uncontrolled growth in plants, leading to their death . Benzimidazole derivatives have shown antiproliferative activity against various cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole. For instance, the presence of this compound in aquatic environments can have toxic effects on non-target aquatic plants
生化学分析
Biochemical Properties
The biochemical properties of 2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole are not well-studied. Based on its structural similarity to other benzimidazole compounds, it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the chlorophenoxy group .
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole typically involves the reaction of 4-chlorophenol with ethylbenzimidazole in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-chlorophenol is replaced by the benzimidazole moiety. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce compounds with reduced functional groups.
類似化合物との比較
2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole can be compared with other similar compounds, such as:
2-Phenyl substituted benzimidazole derivatives: These compounds share a similar benzimidazole core structure but differ in the substituents attached to the phenyl ring. They may exhibit different biological activities and chemical properties.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Although structurally different, MCPA shares the chlorophenoxy group and is widely used as a herbicide.
特性
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-ethylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-2-19-15-6-4-3-5-14(15)18-16(19)11-20-13-9-7-12(17)8-10-13/h3-10H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMKNXSSZDPJJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(tert-butyl)-N-[2-(4-methylphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370698.png)
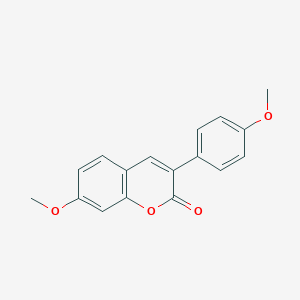
![5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B370690.png)
![N-methyl-N-[2-(4-methylphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370695.png)
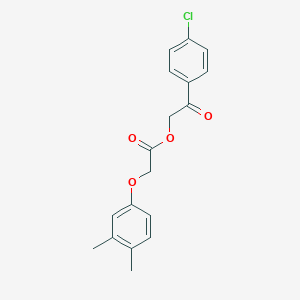
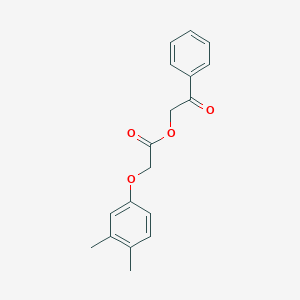
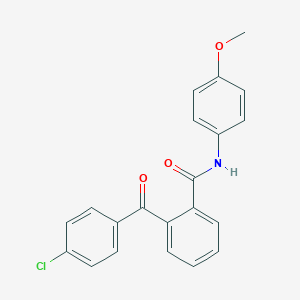
![1-(2,4-Dimethoxyphenyl)ethanone [1-(2,4-dimethoxyphenyl)ethylidene]hydrazone](/img/structure/B370718.png)
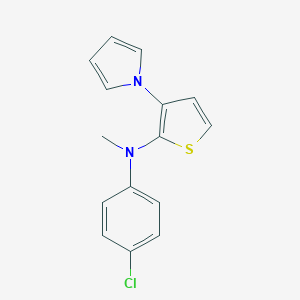
![4-methoxy-N-{[2-(phenoxyacetyl)hydrazino]carbothioyl}benzamide](/img/structure/B370701.png)
![2-(4-methylphenoxy)-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370704.png)
![2-(4-methylphenoxy)-N-(4'-{[(4-methylphenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B370706.png)
![2-(4-methylphenoxy)-N-(2-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370708.png)
![2-(2-methylphenoxy)-N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370712.png)
